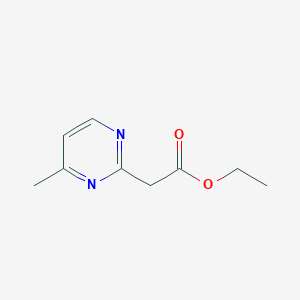

Ethyl 2-(4-methylpyrimidin-2-yl)acetate

Description

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

ethyl 2-(4-methylpyrimidin-2-yl)acetate |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9(12)6-8-10-5-4-7(2)11-8/h4-5H,3,6H2,1-2H3 |

InChI Key |

XFQQXIFZXFANGY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=NC=CC(=N1)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of this compound primarily involves nucleophilic substitution or esterification reactions starting from 4-methylpyrimidine derivatives. The key step is the alkylation of the 2-position of the pyrimidine ring with an ethyl acetate derivative, typically ethyl bromoacetate or ethyl chloroacetate, under basic conditions.

Typical reaction conditions include:

- Base: Potassium carbonate or sodium hydride to deprotonate the pyrimidine nitrogen and facilitate nucleophilic attack.

- Solvent: Polar aprotic solvents such as acetone or dimethylformamide (DMF) to dissolve reactants and promote substitution.

- Temperature: Elevated temperatures (reflux or 50–85 °C) to drive the reaction to completion.

- Reaction time: Several hours (typically 3–24 hours) depending on scale and conditions.

This method is analogous to the preparation of methyl esters of similar pyrimidine derivatives, with the ethyl ester introduced by substituting methyl bromoacetate with ethyl bromoacetate.

Detailed Synthetic Procedure Example

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 4-Methylpyrimidine + Ethyl bromoacetate + K2CO3 | The reaction mixture is stirred in acetone at reflux (~56 °C) for 12–24 hours to allow nucleophilic substitution at the 2-position of the pyrimidine ring. |

| 2 | Filtration and solvent removal | After completion, inorganic salts are filtered off, and solvent is evaporated under reduced pressure. |

| 3 | Purification | The crude product is purified by recrystallization from acetone or ethyl acetate to obtain pure this compound. |

This approach yields the target compound with moderate to high purity and yields typically ranging from 60% to 80% depending on scale and optimization.

Industrial-Scale Preparation and Optimization

Industrial synthesis adapts the laboratory procedure with modifications for scalability and sustainability:

- Continuous flow reactors: Used to enhance reaction control, heat transfer, and reaction time efficiency.

- Green chemistry principles: Employing environmentally benign solvents, reducing waste, and minimizing hazardous reagents.

- One-pot synthesis: Combining multiple steps such as cyclization, substitution, and esterification without intermediate purification to reduce processing time and costs.

For example, a "one-pot" method involving cyclization of precursors with sodium metal in toluene, followed by reaction with ethyl chloroacetate, acid hydrolysis, and direct esterification with ethanol under catalytic conditions, has been reported for analogous ester preparations. This method achieves high yield and purity with minimal waste and simplified processing.

Alternative Synthetic Routes

While the direct alkylation of 4-methylpyrimidine with ethyl haloacetates is the most common method, alternative routes include:

- Hantzsch reaction: For related pyrimidine derivatives, involving multi-component condensation reactions followed by esterification steps.

- Sonogashira coupling and Friedel–Crafts acylation: Used in advanced synthetic schemes for substituted pyrimidines, which can be adapted for ethyl ester introduction via nucleophilic substitution or esterification.

These methods are more complex and generally reserved for derivatives with additional functional groups or for medicinal chemistry analog synthesis.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Scalability |

|---|---|---|---|---|

| Direct alkylation with ethyl bromoacetate and base in acetone | Simple, well-established, moderate cost | Requires handling of alkyl halides, potential side reactions | 60–80% | High |

| One-pot cyclization and esterification (industrial) | High yield, fewer purification steps, environmentally friendly | Requires precise control of reaction conditions | >80% | Very high |

| Hantzsch reaction followed by esterification | Useful for complex derivatives | Multi-step, longer reaction time | Variable | Moderate |

| Coupling reactions (Sonogashira, Friedel–Crafts) | Enables functionalized derivatives | Complex, costly reagents | Variable | Low to moderate |

Research Findings and Notes on Stability

- Ester chain length effect: Ethyl esters hydrolyze slower than methyl esters, providing greater stability and shelf life.

- Substituent effects: The 4-methyl group on the pyrimidine ring enhances metabolic stability and solubility, which can influence the choice of synthetic route and purification conditions.

- Storage: Ethyl esters require storage under cool, dry conditions to prevent hydrolysis and degradation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methylpyrimidin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(4-methylpyrimidin-2-yl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.

Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-methylpyrimidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 2-(4-methylpyrimidin-2-yl)acetate with structurally related pyrimidine esters, focusing on substituent effects, synthesis routes, and physicochemical properties.

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Comparisons:

In contrast, chloro or methylthio substituents (e.g., in ) increase electrophilicity, making these compounds more reactive in cross-coupling or substitution reactions. Thioether-linked analogs (e.g., ) exhibit distinct electronic properties due to sulfur’s polarizability, which may improve binding affinity in biological targets compared to oxygen-based esters.

Synthesis Methods :

- Most analogs are synthesized via nucleophilic substitution between pyrimidine thiols and ethyl chloroacetate under reflux in acetone, with potassium carbonate as a base . For example, Ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate is prepared by reacting 4-(4-chlorophenyl)pyrimidine-2-thiol with ethyl chloroacetate .

- Modifications in reaction time (e.g., 10–12 hours) and stoichiometry are observed across studies, suggesting adaptability for diverse pyrimidine substrates .

Physicochemical Properties :

- Molecular Weight and Solubility : this compound (MW ~180.21) is lighter than chloro- or aryl-substituted analogs (e.g., 311.17 g/mol for ), which may improve its solubility in organic solvents.

- Crystallinity : Derivatives like Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate exhibit weak intermolecular C–H···O hydrogen bonds, contributing to stable crystal packing . The methyl group in the target compound may disrupt such interactions, leading to amorphous solid forms.

Chlorinated analogs (e.g., ) are often explored as intermediates for agrochemicals due to their stability and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.